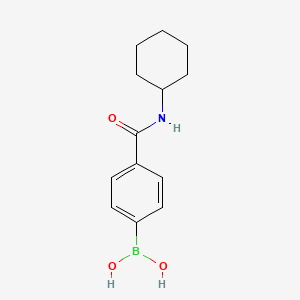

4-(Cyclohexylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(cyclohexylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h6-9,12,17-18H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTMUEHMFSJFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378402 | |

| Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762262-07-7 | |

| Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclohexylaminocarbonyl)phenylboronic Acid: Properties, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as exceptionally versatile building blocks. Their stability, functional group tolerance, and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, have made them indispensable tools for researchers. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-(Cyclohexylaminocarbonyl)phenylboronic acid .

This compound merges the classic reactivity of the phenylboronic acid moiety with the structural features of an N-cyclohexylbenzamide. This unique combination offers opportunities for creating complex molecular architectures with potential applications in drug discovery and materials science. We will explore its core chemical properties, reactivity profile, synthesis, and analytical characterization, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential.

Chemical Identity and Structural Characteristics

This compound is a white to pale yellow solid organic compound.[1] Its structure is characterized by a central benzene ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 4-position with a cyclohexylaminocarbonyl group [-C(=O)NH-C₆H₁₁].

| Property | Value | Source(s) |

| CAS Number | 762262-07-7 | [2] |

| Molecular Formula | C₁₃H₁₈BNO₃ | [2] |

| Molecular Weight | 247.10 g/mol | [2] |

| Synonyms | (4-(Cyclohexylcarbamoyl)phenyl)boronic acid, 4-(Cyclohexylaminocarbonyl)benzeneboronic acid, N-cyclohexyl-4-boronobenzamide | [2] |

| Purity | Typically ≥97% or ≥98% | [2] |

Structural Representation

The chemical structure incorporates a planar phenyl ring, an sp²-hybridized boron atom with an empty p-orbital characteristic of boronic acids, and a bulky, non-planar cyclohexylamide group.[3]

Physicochemical Properties

Understanding the physicochemical properties of a reagent is fundamental to its effective application in experimental design.

| Property | Description | Notes |

| Appearance | White to pale yellow solid/powder. | [1] |

| Solubility | Limited solubility in water. Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | [1][3] Phenylboronic acids, in general, exhibit low solubility in water but are soluble in most polar organic solvents.[3][4] The large hydrophobic cyclohexyl and phenyl groups further decrease aqueous solubility. |

| Stability | Boronic acids are generally stable but can undergo dehydration, especially upon heating, to form a trimeric anhydride known as a boroxine. | [3] The compound is susceptible to oxidation, a common trait for boronic acids, though stability can be enhanced under specific structural conformations.[5] |

| Storage | Store in a dry, sealed container in a cool, well-ventilated place.[2][6] For compounds with similar structures, storage under an inert atmosphere at 2-8°C is recommended. | Incompatible materials include strong oxidizing agents.[7] |

| Acidity (pKa) | As a boronic acid, the boron center is a mild Lewis acid. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[3] The electron-withdrawing nature of the 4-aminocarbonyl substituent is expected to slightly lower the pKa, increasing its acidity. | The Lewis acidic nature is central to its reactivity, particularly in forming boronate esters with diols.[8][9] |

Synthesis and Purification

While multiple synthetic routes to arylboronic acids exist, a common and effective strategy involves a halogen-metal exchange followed by borylation.[10]

General Synthetic Pathway

A plausible and widely used method for synthesizing this compound involves a multi-step process starting from 4-bromobenzoic acid.

Exemplary Laboratory Protocol (Conceptual)

Causality: This protocol is based on established methods for boronic acid synthesis.[3][10] The first step creates the amide functionality. The second, critical step involves a lithium-halogen exchange at low temperature to form an aryllithium species, which is a potent nucleophile. This intermediate is immediately trapped with an electrophilic borate ester. Acidic hydrolysis then cleaves the ester to yield the final boronic acid.

-

Amide Formation : To a solution of 4-bromobenzoic acid in dichloromethane (DCM), add 1.1 equivalents of cyclohexylamine and 1.2 equivalents of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir at room temperature for 12-18 hours. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-cyclohexyl-4-bromobenzamide.

-

Borylation : Dissolve the N-cyclohexyl-4-bromobenzamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). Add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.

-

Trapping : To the resulting aryllithium solution, add 1.5 equivalents of triisopropyl borate dropwise, again ensuring the temperature remains at -78°C. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Hydrolysis and Purification : Cool the reaction mixture to 0°C and quench by the slow addition of 2M HCl. Stir vigorously for 1-2 hours. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Reactivity and Key Chemical Transformations

The reactivity of this molecule is dominated by the boronic acid group, making it a powerful intermediate for carbon-carbon and carbon-heteroatom bond formation.

A. Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most significant application of arylboronic acids.[11][12] The reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or pseudo-halide. It requires a palladium catalyst and a base.[12][13]

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex.

-

Transmetalation : The organic group from the boronic acid (activated by the base to form a boronate salt) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 762262-07-7 | this compound - Synblock [synblock.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(Cyclohexylaminocarbonyl)phenylboronic Acid: Synthesis, Characterization, and Application in Serine Protease Inhibition

This technical guide provides a comprehensive overview of 4-(Cyclohexylaminocarbonyl)phenylboronic acid, a molecule of significant interest to researchers and scientists in the field of drug development. This document delves into its molecular structure, a detailed synthesis protocol, analytical characterization, and its promising application as a serine protease inhibitor.

Molecular Structure and Physicochemical Properties

This compound, also known by its synonyms N-cyclohexyl-4-boronobenzamide and (4-(cyclohexylcarbamoyl)phenyl)boronic acid, is an organic compound featuring a phenylboronic acid moiety linked to a cyclohexyl group via an amide bond.[1] This unique structure imparts specific chemical and physical properties that are pivotal to its biological activity.

The presence of the boronic acid group is central to its function as a reversible covalent inhibitor, a characteristic that has propelled the investigation of boronic acids in medicinal chemistry.[2][3] The cyclohexylaminocarbonyl substituent significantly influences the molecule's lipophilicity and steric profile, which in turn affects its binding affinity and selectivity for target enzymes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 762262-07-7 | |

| Molecular Formula | C13H18BNO3 | [1] |

| Molecular Weight | 247.10 g/mol | [1] |

| Melting Point | 174-178°C | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Poorly soluble in nonpolar solvents like hexanes.[4] | General knowledge on phenylboronic acids |

Synthesis and Purification

The synthesis of this compound is typically achieved through an amidation reaction between 4-carboxyphenylboronic acid and cyclohexylamine. This reaction forms a stable amide linkage, yielding the desired product. The following protocol is a representative procedure adapted from established methods for similar amide bond formations.[5]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

4-Carboxyphenylboronic acid

-

Cyclohexylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM or THF.

-

Addition of Reagents: To this solution, add cyclohexylamine (1.1 equivalents) and a catalytic amount of DMAP.

-

Coupling Agent: In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, followed by saturated NaHCO3 solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by one of the following methods:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pure crystalline solid.[4]

-

Silica Gel Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

Caption: Synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the protons of the cyclohexyl group, and the amide proton. The aromatic protons will likely appear as two doublets in the region of 7.5-8.5 ppm. The cyclohexyl protons will exhibit complex multiplets in the aliphatic region (1.0-4.0 ppm). The amide proton (NH) should appear as a broad singlet or a doublet, depending on the solvent and concentration.[1][7]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the cyclohexyl ring, and the carbonyl carbon of the amide group. The carbonyl carbon is expected to resonate around 165-175 ppm. The aromatic carbons will appear in the 120-140 ppm range, and the cyclohexyl carbons in the 20-50 ppm range.[1][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands to expect include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.[9]

-

N-H stretch: A sharp to moderately broad peak around 3300 cm⁻¹ for the amide N-H bond.

-

C=O stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.[10]

-

N-H bend (Amide II): A band in the region of 1510-1570 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M+H]⁺ or [M-H]⁻ is expected at m/z 248.1 or 246.1, respectively. The fragmentation pattern will likely involve the loss of water from the boronic acid moiety and cleavage of the amide bond.[12][13][14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or triethylamine), can effectively separate the product from any starting materials or byproducts.[16][17][18]

Application as a Serine Protease Inhibitor

Arylboronic acids are well-established as potent and reversible inhibitors of serine proteases.[2][19][20] These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for drug development.

Mechanism of Inhibition

The inhibitory action of this compound against serine proteases is attributed to the ability of the boronic acid moiety to form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site. This adduct mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.[20][21][22] The interaction is reversible, which can be advantageous in drug design to minimize off-target effects.

The key steps in the inhibition mechanism are:

-

Binding: The inhibitor binds to the active site of the serine protease. The cyclohexylaminocarbonyl group likely interacts with the S1 specificity pocket of the enzyme, contributing to binding affinity and selectivity.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser195 in chymotrypsin) performs a nucleophilic attack on the electrophilic boron atom of the boronic acid.

-

Tetrahedral Adduct Formation: This attack results in the formation of a stable, covalent, tetrahedral boronate adduct. This complex effectively inactivates the enzyme.

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

Conclusion

This compound is a valuable building block for the development of novel therapeutics, particularly as an inhibitor of serine proteases. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by a suite of analytical methods. The insights provided in this guide are intended to support researchers in their efforts to synthesize, characterize, and utilize this promising compound in drug discovery and development programs.

References

-

Philippot, S., et al. (2021). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

-

ResearchGate. (1971). Inhibition of Serine Proteases by Arylboronic Acids. [Link]

-

National Institutes of Health. (2002). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. [Link]

-

ACS Publications. (1987). Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Biochemistry. [Link]

-

R Discovery. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Wiley-VCH. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

-

Wiley-VCH. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

-

Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

National Center for Biotechnology Information. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]

-

ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... [Link]

-

National Center for Biotechnology Information. (2003). 4-Heterocyclohexanone-based inhibitors of the serine protease plasmin. PubMed. [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

National Center for Biotechnology Information. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. PubMed. [Link]

-

ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

National Center for Biotechnology Information. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]

-

SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PubMed Central. [Link]

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

-

PubMed. (2024). FT-IR, FT-raman and UV spectra and ab initio HF and DFT study of conformational analysis, molecular structure and properties of ortho- meta- and para-chlorophenylboronic acid isomers. [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. [Link]

-

MDPI. (2021). Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]

-

PubChem. (n.d.). N-cyclohexyl-4-acetamidobenzamide. [Link]

-

ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [Link]

-

ResearchGate. (2014). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

-

MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. whitman.edu [whitman.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. researchgate.net [researchgate.net]

- 18. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. - R Discovery [discovery.researcher.life]

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4][5][6] Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a cyclohexylamide group, which can modulate physicochemical properties such as solubility and lipophilicity, or act as a key binding element in drug-target interactions.

This guide provides a detailed exploration of the synthesis of this valuable building block. We will delve into the strategic considerations behind the synthetic route, provide a robust, step-by-step protocol, and address the common challenges and critical parameters that ensure a successful outcome. The methodologies described herein are grounded in established chemical principles and validated through practical application, offering a reliable resource for researchers in the field.

Compound Profile

| Property | Value |

| IUPAC Name | (4-(Cyclohexylcarbamoyl)phenyl)boronic acid |

| CAS Number | 762262-07-7[1] |

| Molecular Formula | C₁₃H₁₈BNO₃[1] |

| Molecular Weight | 247.10 g/mol [1] |

| Appearance | Typically a white to off-white solid |

| Melting Point | 174-178 °C[3] |

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most logical and convergent approach to synthesizing this compound involves the formation of the central amide bond. This strategy leverages commercially available or readily accessible starting materials.

Retrosynthetic Disconnection

A retrosynthetic analysis points to the disconnection of the amide C-N bond as the key strategic step. This simplifies the target molecule into two synthons: a cyclohexylamine cation equivalent and a 4-carboxyphenylboronic acid anion equivalent. These correspond to the real-world starting materials, cyclohexylamine and 4-carboxyphenylboronic acid.

Caption: Retrosynthetic analysis of the target compound.

This primary route involves two main stages:

-

Preparation of the Key Intermediate: Synthesis of 4-carboxyphenylboronic acid. While commercially available, it can also be prepared from less expensive precursors like 4-formylphenylboronic acid.[7]

-

Amide Bond Formation: The coupling of 4-carboxyphenylboronic acid with cyclohexylamine. This is the final and most critical step.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 4-Carboxyphenylboronic Acid (Intermediate)

The conversion of an aldehyde to a carboxylic acid is a standard oxidation reaction. Using a mild and selective oxidizing agent is crucial to avoid degradation of the boronic acid moiety.

Protocol: Oxidation of 4-Formylphenylboronic Acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-formylphenylboronic acid (1.0 eq) in a mixture of acetonitrile and a pH 7 phosphate buffer (1:1 v/v).

-

Addition of Oxidant: To the stirring suspension, add sodium chlorite (NaClO₂, 1.5 eq) portion-wise over 15 minutes.

-

Scavenger Addition: In a separate flask, dissolve sulfamic acid (1.5 eq) in water and add it slowly to the reaction mixture to quench any excess oxidant.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Acidify the reaction mixture to pH 2-3 with 1M HCl. A white precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water.

-

-

Drying: Dry the resulting white solid, 4-carboxyphenylboronic acid, under vacuum to a constant weight. The product can be used in the next step without further purification if purity is deemed sufficient by NMR.

Stage 2: Amide Coupling to Yield this compound

The formation of the amide bond is the core of this synthesis. The choice of coupling reagent is critical for achieving high yield and purity. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (Hydroxybenzotriazole), are effective. Alternatively, boric acid itself can catalyze amidation under thermal conditions, offering a greener approach.[8]

Protocol: EDC/HOBt Mediated Amide Coupling

-

Reactant Solubilization: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq). Dissolve these in anhydrous Dimethylformamide (DMF).

-

Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.

-

Nucleophilic Addition: Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Aqueous Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Caption: Experimental workflow for the amide coupling reaction.

Part 3: Purification and Characterization

The Challenge of Purifying Boronic Acids

A significant challenge in working with arylboronic acids is their purification.[9][10] They are known to adhere strongly to silica gel, leading to low recoveries and streaking during column chromatography.[9][11] Furthermore, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate characterization.

Field-Proven Purification Strategies:

-

Recrystallization (Preferred Method): This is often the most effective method for obtaining high-purity material. A suitable solvent system, such as ethyl acetate/hexanes or methanol/water, should be empirically determined.

-

Acid-Base Extraction: The acidic nature of the boronic acid group allows for purification via pH-mediated extraction. The crude product can be dissolved in a basic aqueous solution (e.g., 1M NaOH), washed with an organic solvent like ether to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with cold 1M HCl.[10][12]

-

Derivatization: In difficult cases, the boronic acid can be temporarily converted into a more stable and easily crystallizable derivative, such as a diethanolamine adduct.[13][14] This adduct can be purified and then hydrolyzed back to the free boronic acid just before use.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.8-8.0 ppm), cyclohexyl protons (broad multiplets, 1.2-3.9 ppm), amide N-H proton (broad singlet, ~8.2 ppm), and boronic acid B(OH)₂ protons (broad singlet, may exchange with water). |

| ¹³C NMR | Peaks for the carbonyl carbon (~166 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the cyclohexyl ring (25-50 ppm). |

| IR Spec. | Characteristic absorptions for O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3250 cm⁻¹), C=O stretch (Amide I, ~1630 cm⁻¹), and N-H bend (Amide II, ~1550 cm⁻¹). |

| LC-MS | A peak corresponding to the molecular ion [M+H]⁺ at m/z 248.1 or [M-H]⁻ at m/z 246.1. |

Part 4: Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development is as a coupling partner in the Suzuki-Miyaura reaction.[15][16][17][18] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing efficient access to complex biaryl structures that are prevalent in many marketed drugs.[16][18]

The reaction requires activation of the boronic acid with a base to form a boronate species, which then participates in the catalytic cycle.[15]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The presence of the N-cyclohexylbenzamide moiety allows for the introduction of a functional group that can participate in hydrogen bonding or occupy specific hydrophobic pockets within a biological target, making this a highly valuable and versatile synthetic intermediate.

References

- Process for purification of boronic acid and its derivatives.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.

- How to purify boronic acids/boronate esters?

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Convenient amidation of carboxyl group of carboxyphenylboronic acids.

- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.

- Purific

- This compound. Synblock Inc.

- 4-Formylphenylboronic acid. Wikipedia.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Suzuki Coupling. Organic Chemistry Portal.

- 4-Formylphenylboronic acid. Sigma-Aldrich.

- 4-Formylphenylboronic acid. ChemicalBook.

- Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses.

- Organoborane coupling reactions (Suzuki coupling).

- Process for the preparation of substituted phenylboronic acids.

- 4-Formylphenylboronic acid. Sigma-Aldrich.

- Synthesis of N-cyclohexyl formamide. PrepChem.com.

- Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology.

- Masking Boronic Acids for Suzuki Coupling. YouTube.

- This compound. Santa Cruz Biotechnology.

- Buy 4-(CYCLOHEXYLAMINOCARBONYL)

- This compound. Ivy Fine Chemicals.

- This compound. Santa Cruz Biotechnology.

- This compound. Santa Cruz Biotechnology.

Sources

- 1. CAS 762262-07-7 | this compound - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. ivychem.com [ivychem.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. reddit.com [reddit.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 18. rjptonline.org [rjptonline.org]

4-(Cyclohexylaminocarbonyl)phenylboronic acid CAS number 762262-07-7

An In-Depth Technical Guide to 4-(Cyclohexylaminocarbonyl)phenylboronic Acid (CAS: 762262-07-7): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound increasingly utilized in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and delve into its primary application as a key building block in palladium-catalyzed cross-coupling reactions. Furthermore, this guide will discuss its potential in drug discovery and materials science, supported by detailed protocols and safety considerations for laboratory professionals.

Introduction to a Multifunctional Building Block

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds offer a unique combination of stability, functional group tolerance, and reactivity, enabling the efficient formation of carbon-carbon bonds.[1] this compound (CAS: 762262-07-7) is a specialized derivative within this class. It incorporates three key structural motifs:

-

A Phenylboronic Acid Group: The reactive center for palladium-catalyzed cross-coupling reactions.

-

An Amide Linker: A stable, common functional group in pharmaceuticals that provides a point for hydrogen bonding.

-

A Cyclohexyl Moiety: A non-aromatic, lipophilic group that can improve a molecule's pharmacokinetic properties.

This unique combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds and advanced materials.

Physicochemical and Structural Profile

A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 762262-07-7 | [2][3] |

| Molecular Formula | C₁₃H₁₈BNO₃ | [2] |

| Molecular Weight | 247.10 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | N/A (Typical) |

| Melting Point | 174-178 °C | [5] |

| Synonyms | (4-(Cyclohexylcarbamoyl)phenyl)boronic acid; N-cyclohexyl 4-boronobenzamide | [2][5] |

| Solubility | Generally soluble in polar organic solvents (e.g., ethers, ketones); low solubility in nonpolar hydrocarbons.[6][7] Empirical testing is recommended for specific solvent systems. | [6][7] |

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into its purity and potential side products. A common and logical laboratory-scale synthesis involves the amide coupling of 4-Carboxyphenylboronic acid with cyclohexylamine.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Protocol: Amide Coupling Synthesis

Causality: This protocol utilizes a standard peptide coupling agent (EDC) to activate the carboxylic acid of 4-carboxyphenylboronic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of cyclohexylamine to form the stable amide bond. A non-nucleophilic base (DIPEA) is used to scavenge the HCl produced, driving the reaction to completion.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Carboxyphenylboronic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 20 minutes to ensure full activation of the carboxylic acid.

-

Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to introduce the N-cyclohexylbenzamide moiety into a target molecule. This reaction is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Representative Suzuki-Miyaura Coupling

Causality: This protocol demonstrates the coupling of our title compound with an aryl bromide. The palladium(0) catalyst initiates the cycle by oxidatively adding to the aryl bromide. A base (K₂CO₃) is essential for activating the boronic acid, converting it to a more nucleophilic boronate species, which then participates in the transmetalation step.[8] The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.

-

Setup: In a reaction vessel, combine this compound (1.2 eq), the desired aryl halide (e.g., 4-bromoanisole, 1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degassing (sparging with an inert gas for 15-20 minutes) is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove inorganic salts.

-

Purification: Dry the organic phase, concentrate it, and purify the residue using flash column chromatography to isolate the desired biaryl product.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable building block for drug discovery programs.

-

Scaffold Decoration: It can be coupled to various heterocyclic or aromatic halides to rapidly generate libraries of complex molecules for biological screening.

-

Modulation of Physicochemical Properties: The N-cyclohexylamide group introduces lipophilicity and can participate in hydrogen bonding interactions within a biological target, potentially enhancing binding affinity and cell permeability.

-

Boron-Containing Therapeutics: While often used as an intermediate where the boronic acid is consumed, boronic acids themselves are a class of pharmacophores. They can act as reversible covalent inhibitors of serine proteases or be incorporated into molecules for boron neutron capture therapy (BNCT).

Quality Control & Analytical Characterization

Confirming the identity and purity of the reagent is a self-validating step essential for reproducible results.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the cyclohexyl ring protons (a series of multiplets in the 1-4 ppm range), and a broad singlet for the amide N-H proton.

-

¹³C NMR: Will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon (~165-170 ppm) and the carbon atom attached to boron (~130-140 ppm).

-

LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight (247.10 g/mol ) and assess the purity of the sample.

-

Purity (HPLC): High-Performance Liquid Chromatography is the standard method for quantifying purity, which should typically be >98% for use in sensitive synthetic applications.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: This compound is classified as causing skin irritation and serious eye irritation.[9][10] It may be harmful if inhaled or swallowed.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9][12] For long-term storage, keeping it under an inert atmosphere is recommended to prevent potential degradation.

Conclusion

This compound is more than just a simple reagent; it is a sophisticated and highly functionalized building block. Its reliable performance in the Suzuki-Miyaura cross-coupling reaction, combined with its inherent structural features relevant to medicinal chemistry, makes it an indispensable tool for researchers and scientists. A firm grasp of its properties, synthesis, and handling protocols, as outlined in this guide, will empower professionals in drug development and organic synthesis to leverage its full potential in creating novel and complex molecules.

References

-

Zhaowusoft. 762262-07-7. [Link]

-

Al-Kassas, R., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Drug Delivery Science and Technology. [Link]

-

Ivy Fine Chemicals. This compound. [Link]

-

PubChem. 3-(Cyclohexylaminocarbonyl)phenylboronic acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

The Organic Chemistry Channel. (2025). Suzuki Coupling. YouTube. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. [Link]

-

Organic Syntheses. Procedure for Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids. [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

- Google Patents.

-

PubChemLite. 4-(n-isopropylaminocarbonyl)phenylboronic acid. [Link]

-

PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 762262-07-7 | this compound - Synblock [synblock.com]

- 3. ,762262-07-7-Zhaowusoft-Zhaowusoft [jialipharm.com]

- 4. 3-(Cyclohexylaminocarbonyl)phenylboronic acid | C13H18BNO3 | CID 3769667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of N-cyclohexyl-4-boronobenzamide

Introduction

N-cyclohexyl-4-boronobenzamide is a fascinating molecule that stands at the intersection of amide chemistry and the versatile world of boronic acids. As a bifunctional compound, it presents a unique landscape for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the boronic acid moiety, a powerful functional group known for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, makes this compound a valuable building block.[1] The N-cyclohexylbenzamide portion of the molecule provides a rigid and lipophilic scaffold, influencing its solubility, crystal packing, and potential biological interactions.

This technical guide offers a comprehensive exploration of the core physical properties of N-cyclohexyl-4-boronobenzamide. It is designed for researchers, scientists, and drug development professionals, providing not only a compilation of expected physical data but also the underlying scientific principles and detailed experimental methodologies for their determination. By understanding these fundamental properties, researchers can better design experiments, predict behavior in various matrices, and unlock the full potential of this and related compounds.

Molecular Structure and Physicochemical Properties

| Property | Value/Range | Method of Determination/Reference |

| Molecular Weight | 247.10 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a white to off-white solid | Based on similar benzamide and boronic acid compounds.[1] |

| Melting Point (°C) | Expected to be in the range of 150-250 °C | Based on related N-cyclohexylbenzamides and arylboronic acids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility characteristics of boronic acids and benzamides.[1] |

| pKa | Expected to be in the range of 8.5 - 9.5 | Typical pKa range for arylboronic acids.[2] |

| LogP (Octanol-Water Partition Coefficient) | Calculated ~2.5 - 3.5 | Estimation based on molecular structure. |

Expert Insights: The "Why" Behind the Properties

-

Melting Point: The relatively high expected melting point can be attributed to the rigid aromatic ring and the potential for strong intermolecular hydrogen bonding involving the amide N-H, the carbonyl oxygen, and the boronic acid hydroxyl groups. These interactions contribute to a stable crystal lattice that requires significant energy to disrupt.

-

Solubility: The boronic acid group can engage in hydrogen bonding with water, lending some aqueous solubility. However, the lipophilic nature of the cyclohexyl and phenyl rings dominates, leading to greater solubility in organic solvents. The solubility of boronic acids in aqueous solutions can be significantly influenced by pH and the presence of diols, which can form more soluble boronate esters.[3]

-

pKa: Boronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the acceptance of a hydroxide ion to form a tetrahedral boronate species. The pKa of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring.[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of N-cyclohexyl-4-boronobenzamide. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the protons on the phenyl ring.

-

Amide Proton: A broad singlet or doublet (depending on coupling) for the N-H proton, typically in the range of δ 8.0-8.5 ppm.

-

Cyclohexyl Protons: A series of multiplets in the aliphatic region (δ 1.0-4.0 ppm) corresponding to the methine and methylene protons of the cyclohexyl ring.

-

Boronic Acid Protons: Two broad singlets for the B(OH)₂ protons, which may be exchangeable with deuterium in deuterated solvents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm. The carbon attached to the boron atom will show a characteristic broad signal due to quadrupolar relaxation.

-

Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-55 ppm.[5]

FTIR (Fourier-Transform Infrared) Spectroscopy

-

N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹.

-

O-H Stretch: A broad band from the boronic acid hydroxyl groups, typically in the region of 3200-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹.

-

B-O Stretch: A strong band in the region of 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of the physical properties of N-cyclohexyl-4-boronobenzamide.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of N-cyclohexyl-4-boronobenzamide.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range suggests a pure compound, while a broad range often indicates the presence of impurities.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the N-cyclohexyl-4-boronobenzamide sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Solubility Determination

Principle: Assessing the solubility in various solvents is crucial for applications in synthesis, formulation, and biological assays.

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Sample Addition: Add an excess amount of N-cyclohexyl-4-boronobenzamide to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

pKa Determination

Principle: The pKa is a measure of the acidity of the boronic acid group. Potentiometric titration is a common and accurate method for its determination.

Methodology (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of N-cyclohexyl-4-boronobenzamide of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding small increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for the spectroscopic characterization of N-cyclohexyl-4-boronobenzamide.

Crystallography and Solid-State Properties

While a specific crystal structure for N-cyclohexyl-4-boronobenzamide is not publicly available, insights can be drawn from related compounds. The crystal packing is expected to be dominated by hydrogen bonding interactions. The amide N-H and C=O groups can form hydrogen-bonded chains or dimers. Furthermore, the boronic acid moieties can form intermolecular hydrogen bonds, often leading to dimeric structures. The cyclohexyl group, with its conformational flexibility (chair, boat, twist-boat), will also play a role in determining the overall crystal packing and density.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of N-cyclohexyl-4-boronobenzamide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling N-cyclohexyl-4-boronobenzamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

Conclusion

N-cyclohexyl-4-boronobenzamide is a compound with significant potential, stemming from the unique combination of an amide and a boronic acid functional group. This guide has provided a comprehensive overview of its expected physical properties, grounded in the established chemistry of its constituent parts. The detailed experimental protocols offer a roadmap for researchers to rigorously characterize this molecule and similar compounds. A thorough understanding of these fundamental physical properties is paramount for the successful application of N-cyclohexyl-4-boronobenzamide in the development of new synthetic methodologies, advanced materials, and novel therapeutic agents.

References

-

PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexyl-4-acetamidobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexyl-4-methyl-N-phenylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2023). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]

Sources

- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 2. N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. usbio.net [usbio.net]

- 4. sinfoochem.com [sinfoochem.com]

- 5. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. usbio.net [usbio.net]

Introduction: The Significance of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid in Modern Research

An In-Depth Technical Guide to the Stability and Storage of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a vital building block in contemporary organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a cyclohexylaminocarbonyl group, which imparts specific steric and electronic properties, influencing solubility and molecular interactions.[1][2][3] These characteristics make it an attractive intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, the very reactivity that makes boronic acids valuable also renders them susceptible to degradation. Understanding the stability profile and optimal storage conditions of this compound is not merely a matter of laboratory best practice; it is critical for ensuring experimental reproducibility, maintaining the integrity of synthetic pathways, and safeguarding the purity of final compounds. This guide provides a comprehensive overview of the factors governing the stability of this compound and offers field-proven protocols for its storage and handling.

Pillar 1: The Chemical Foundation of Boronic Acid Stability

To effectively manage this compound, one must first appreciate the inherent chemical properties of the boronic acid functional group. Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them environmentally benign reagents.[1] Their chemistry is dominated by the electron-deficient boron atom, which is sp²-hybridized and possesses a vacant p-orbital, conferring mild Lewis acidity.[2][4] This electronic configuration is the root of both their synthetic utility and their primary degradation pathways.

Key Degradation Pathways

The stability of a boronic acid is a dynamic balance influenced by several competing degradation mechanisms. For arylboronic acids like the topic compound, the principal routes of decomposition are:

-

Dehydration to Boroxines: Thermally driven or in the presence of a dehydrating agent, three molecules of a boronic acid can condense, eliminating three molecules of water to form a stable, six-membered cyclic anhydride known as a boroxine.[2][5] This process is reversible upon the addition of water.

-

Oxidative Deboronation: The boron-carbon bond is susceptible to cleavage by reactive oxygen species (ROS) such as hydrogen peroxide.[6][7] This reaction, known as oxidative deboronation, converts the boronic acid into the corresponding alcohol (a phenol in this case) and boric acid, representing an irreversible loss of the starting material.[6][8]

-

Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. The susceptibility to protodeboronation is highly dependent on the electronic nature of the aryl ring and the pH of the medium, with accelerated rates often observed under both acidic and basic conditions.[9][10]

-

Hydrolysis: While boronic acids are formally acids, their esters are prone to hydrolysis, which can be a significant issue for boronic ester derivatives.[11][12][13] For the free acid, interaction with water is primarily associated with the reversible formation of the tetrahedral boronate species.[3]

The interplay of these pathways dictates the shelf-life and handling requirements of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. pnas.org [pnas.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

The Ascendancy of Substituted Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – Substituted phenylboronic acids, a class of organic compounds characterized by a phenyl ring bearing a boronic acid moiety [-B(OH)₂], are rapidly emerging from the realm of synthetic curiosities to become a cornerstone of modern medicinal chemistry. Their unique electronic properties and reversible covalent bonding capabilities have unlocked novel therapeutic strategies, leading to the development of blockbuster drugs and a burgeoning pipeline of innovative drug candidates. This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the core applications, underlying mechanisms, and future potential of these versatile molecules.

The Boron Advantage: Unpacking the Unique Chemistry of Phenylboronic Acids

At the heart of the therapeutic potential of substituted phenylboronic acids lies the boron atom itself. Its empty p-orbital confers a Lewis acidic character, enabling it to readily accept a pair of electrons from nucleophiles. This fundamental property underpins its most significant biological interactions.

A key feature is the ability of boronic acids to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are abundant in biological systems in the form of carbohydrates and certain amino acid side chains.[1] This interaction results in the formation of stable five- or six-membered cyclic boronate esters.[1] The stability of these esters is pH-dependent, a characteristic that can be exploited for targeted drug delivery and release in specific physiological environments.[2][3]

Furthermore, the boron atom in phenylboronic acids can interact with the catalytic serine residues of various enzymes, forming a tetrahedral intermediate that mimics the transition state of the enzymatic reaction.[4] This makes them potent and often highly specific enzyme inhibitors.

Phenylboronic Acids as Master Keys: Unlocking Enzyme Inhibition

The ability of substituted phenylboronic acids to act as transition-state analogue inhibitors has been most successfully exploited in the development of anticancer and antibacterial agents.

Proteasome Inhibition in Cancer Therapy: The Bortezomib Story

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in regulating cellular processes like the cell cycle, apoptosis, and signal transduction.[5] Cancer cells, with their high rates of protein synthesis and accumulation of misfolded proteins, are particularly dependent on the proteasome for survival.[6]

Bortezomib (Velcade®), a dipeptide boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma.[7][8] Its mechanism of action involves the boron atom of the boronic acid forming a stable, yet reversible, complex with the active site threonine residue of the 26S proteasome's β5 subunit.[9][10] This inhibition of the proteasome's chymotrypsin-like activity leads to an accumulation of pro-apoptotic proteins and the suppression of the pro-survival NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells.[6][9][11] The success of bortezomib has spurred the development of second-generation proteasome inhibitors, such as ixazomib, which also feature a boronic acid warhead.[8][12][13]

Caption: Mechanism of proteasome inhibition by bortezomib.

Combating Antibiotic Resistance: β-Lactamase Inhibition

The rise of antibiotic resistance is a major global health threat. One of the primary mechanisms of resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate the antibiotic.[4] Substituted phenylboronic acids have emerged as potent inhibitors of serine-based β-lactamases (Classes A and C).[14][15] They act as transition-state analogues, forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[4] This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy. Several phenylboronic acid derivatives have shown promising activity against clinically relevant β-lactamases, including KPC-2 and AmpC.[14][15][16]

Sensing and Beyond: Phenylboronic Acids as Diagnostic and Delivery Agents

The reversible interaction of phenylboronic acids with diols has paved the way for their use in biosensing and targeted drug delivery.

Glucose Sensing for Diabetes Management

The ability of phenylboronic acids to bind with glucose has been extensively explored for the development of continuous glucose monitoring systems for individuals with diabetes.[17][18] These sensors often incorporate phenylboronic acid moieties into polymers or hydrogels.[17] Changes in glucose concentration lead to a measurable change in the physical or optical properties of the material, providing a real-time readout of blood glucose levels.[19] This chemical sensing approach offers advantages over traditional enzyme-based sensors in terms of stability and robustness.[18]

Targeted Drug and Gene Delivery to Cancer Cells

Cancer cells often overexpress sialic acids on their surface, which are carbohydrate structures containing cis-diol groups.[2][20] This has been exploited for targeted drug delivery by functionalizing nanoparticles or other drug carriers with phenylboronic acids.[2][20] These functionalized carriers can selectively bind to the sialic acid residues on cancer cells, leading to enhanced drug accumulation at the tumor site and reduced off-target toxicity.[2][20] The pH-dependent nature of the boronate ester linkage can also be utilized to trigger drug release in the acidic tumor microenvironment.[2][3]

Caption: Workflow for targeted drug delivery using PBA-functionalized nanoparticles.

Expanding the Therapeutic Landscape: Emerging Applications

The versatility of substituted phenylboronic acids continues to drive their exploration in new therapeutic areas.

Antibacterial and Antifungal Agents

Beyond their role as β-lactamase inhibitors, some phenylboronic acid derivatives have demonstrated direct antibacterial and antifungal activity.[21][22] For instance, halogenated phenylboronic acids have shown efficacy against Vibrio species by inhibiting biofilm formation and other virulence factors.[22] Phenylboronic acid itself has been shown to have bactericidal and bacteriostatic effects against various plant and human pathogens, including E. coli.[23][24] Functionalizing silver nanoparticles with phenylboronic acid has been shown to dramatically enhance their antibacterial activity and selectivity.[25]

Antiviral and Other Therapeutic Areas

The potential of boronic acids as inhibitors of other enzymes, such as human neutrophil elastase, is also being investigated.[8] Furthermore, boronic acid-containing compounds are being explored for their antiviral properties, including against HIV.[8]

Synthetic Strategies: Building the Phenylboronic Acid Toolkit

The successful application of substituted phenylboronic acids in medicinal chemistry relies on the ability to synthesize a diverse range of derivatives. Several robust synthetic methods are available to medicinal chemists.

| Method | Description | Key Features |

| Grignard Reaction | Reaction of a phenylmagnesium bromide with a trialkyl borate, followed by hydrolysis.[26][27] | A classic and widely used method, though can have limitations with certain functional groups. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent.[26][28] | A highly versatile and popular method for C-C bond formation, also applicable to C-B bond formation.[29] |

| C-H Borylation | Direct, transition-metal-catalyzed borylation of an aromatic C-H bond.[26] | An atom-economical approach that avoids the need for pre-functionalized starting materials. |

Challenges and Future Directions

Despite their remarkable successes, the development of boronic acid-based drugs is not without its challenges. Issues such as stability, potential off-target effects, and the need for improved synthetic routes for complex derivatives remain active areas of research.[7] Future research will likely focus on:

-

Developing more selective and potent inhibitors for a wider range of therapeutic targets.

-

Improving the pharmacokinetic properties of boronic acid-containing drugs to enhance their efficacy and reduce side effects.

-

Exploring novel applications in areas such as neurodegenerative diseases and inflammatory disorders.

-

Designing "smart" boronic acid-based systems that can respond to multiple biological stimuli for highly targeted therapies.[30]

The journey of substituted phenylboronic acids from the bench to the bedside is a testament to the power of fundamental chemical principles in driving therapeutic innovation. As our understanding of their biological interactions deepens and synthetic methodologies become more sophisticated, this remarkable class of compounds is poised to make an even greater impact on human health in the years to come.

References

- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.).

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (n.d.).

- Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing - RSC Publishing. (2022, March 16).

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.).

- Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - Frontiers. (2024, March 27).

- Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - MDPI. (n.d.).

- Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed. (2025, March 3).

- Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed. (n.d.).

- Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Publishing. (2024, March 26).

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. (n.d.).

- Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013, August 20).

- Antibacterial Effect of Phenylboronic Acid on Escherichia coli and Its Potential Role as a Decontaminant of Fresh Tomato Fruits - NIH. (n.d.).

- Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC. (n.d.).

- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a | IJN. (2021, January 12).

- Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing). (n.d.).

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH. (n.d.).

- Boronic Acids in Sensing Technologies: From Glucose Monitoring to Protein Analysis. (2025, October 16).

- Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam - University of Bath. (2022, February 2).